(2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone is an organic compound with the molecular formula C13H17FN2O. It is known for its unique chemical structure, which includes a fluorinated aromatic ring and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 2-fluoro-5-methylbenzoyl chloride with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorinated aromatic ring may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-methoxyphenyl)(4-methylpiperazin-1-yl)methanone
- (2-Fluoro-5-chlorophenyl)(4-methylpiperazin-1-yl)methanone
- (2-Fluoro-5-bromophenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
(2-Fluoro-5-methylphenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both a fluorinated aromatic ring and a piperazine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H17FN2O |
---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
(2-fluoro-5-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H17FN2O/c1-10-3-4-12(14)11(9-10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
JBDPMKHUGOCXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C |
Origin of Product |
United States |
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